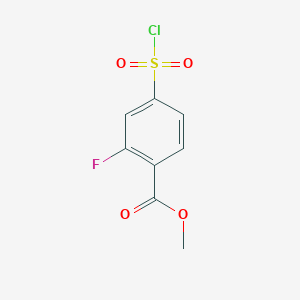

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Description

The exact mass of the compound Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(chlorosulfonyl)-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(chlorosulfonyl)-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(4-7(6)10)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDVZJLIQTVDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-16-3 | |

| Record name | methyl 4-(chlorosulfonyl)-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Trifunctional Reagent

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. As a trifunctional building block, it incorporates three key chemical motifs onto a single aromatic scaffold: a highly reactive sulfonyl chloride, a strategically positioned fluorine atom, and a methyl ester. This unique combination makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures, particularly for creating libraries of novel sulfonamide derivatives for biological screening.

The sulfonyl chloride group serves as a robust electrophilic handle for coupling with a wide array of nucleophiles. The fluorine atom, a common feature in modern pharmaceuticals, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The methyl ester provides an additional site for chemical modification or can act as a stable protecting group for a carboxylic acid functionality. This guide provides an in-depth overview of the synthesis, core reactivity, applications, and safe handling of this potent synthetic intermediate.

Caption: Chemical Structure of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Physicochemical Properties and Identification

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and physical properties of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate are summarized below.

| Property | Value |

| IUPAC Name | Methyl 4-(chlorosulfonyl)-2-fluorobenzoate |

| CAS Number | 1063733-16-3 |

| Molecular Formula | C₈H₆ClFO₄S |

| Molecular Weight | 252.65 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | >95% (as commonly supplied for research purposes) |

| Solubility | Soluble in aprotic organic solvents like Dichloromethane, THF, DMF |

| SMILES | COC(=O)C1=C(F)C=C(C=C1)S(=O)(=O)Cl |

| InChI Key | Not readily available; specific to this isomer. |

Note: Physical properties such as melting point are not consistently reported and may vary based on purity.

Synthesis and Mechanistic Rationale

The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and medicinal chemistry.[2] While multiple routes exist, the most direct and common laboratory-scale approach for preparing Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is through the electrophilic chlorosulfonation of the corresponding benzoate ester.

Proposed Synthetic Pathway: Chlorosulfonation

The synthesis initiates with a commercially available precursor, Methyl 2-fluorobenzoate. This substrate is subjected to electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

Rationale for Reagent Selection:

-

Chlorosulfonic Acid (ClSO₃H): This reagent serves as both the sulfonating agent and the source of chlorine, enabling a one-pot conversion of the aromatic C-H bond directly to the C-SO₂Cl bond. It is a powerful electrophile generator.[2]

-

Reaction Control: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid or undesired isomers.

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating character of the methoxycarbonyl group (albeit weakly deactivating due to the carbonyl) and the ortho-para directing fluorine atom guide the incoming chlorosulfonyl group primarily to the para position (position 4), which is sterically most accessible.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2-fluorobenzoate (1.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). A white precipitate should form.

-

Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to afford the pure Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Core Reactivity: The Sulfonyl Chloride Moiety

The synthetic utility of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is dominated by the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles.[3]

Caption: Key nucleophilic substitution reactions of the sulfonyl chloride group.

Formation of Sulfonamides

The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Protocol Example: Synthesis of a Representative Sulfonamide

-

Dissolution: Dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq), either neat or as a solution in DCM.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired sulfonamide.

Applications in Drug Discovery and Development

The structural motifs within Methyl 4-(chlorosulfonyl)-2-fluorobenzoate make it a highly relevant building block for modern drug discovery programs.

-

Scaffold for Combinatorial Chemistry: The reactive sulfonyl chloride allows for the rapid generation of large libraries of sulfonamide compounds by coupling with diverse amine inputs. This enables efficient exploration of the structure-activity relationship (SAR) for a given biological target.[5]

-

Sulfonamides as Bioisosteres: The sulfonamide group is a well-established bioisostere for carboxylic acids and amides.[6][7] It can offer advantages such as improved metabolic stability, enhanced membrane permeability, and different hydrogen bonding patterns, which can lead to increased potency and selectivity.[7][8]

-

Role of Fluorine: The strategic placement of a fluorine atom is a key tactic in medicinal chemistry.[9] It can block sites of metabolism (metabolic blocking), increase binding affinity to target proteins through favorable electronic interactions, and modulate the pKa of nearby functional groups.[1][10] The use of such fluorinated building blocks is a dominant approach in drug discovery.[5][9]

Safety, Handling, and Storage

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and related sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.[11]

| Hazard Class | GHS Statement | Precautionary Measures |

| Corrosion | H314: Causes severe skin burns and eye damage.[12][13] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |

| Irritation | H335: May cause respiratory irritation.[12][13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[14] |

| Reactivity | Reacts with water (moisture) to release corrosive HCl gas.[11] | P403+P233: Store in a well-ventilated place. Keep container tightly closed. Handle under an inert atmosphere (e.g., Nitrogen or Argon).[11] |

Handling:

-

Always handle in a certified chemical fume hood.[11]

-

Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and vapors.[14]

-

Keep away from water and other sources of moisture to prevent decomposition.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12][13]

-

For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[12][13]

Conclusion

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a powerful and versatile intermediate for chemical synthesis. Its trifunctional nature provides medicinal chemists with a pre-fabricated scaffold that combines a highly reactive coupling site with key structural elements known to impart favorable drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of next-generation therapeutics.

References

- Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[(fluorosulfonyl)methyl]benzoate. Retrieved from [Link]

-

ACS Publications. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

ResearchGate. (2025, August 6). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved from [Link]

-

Symeres. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Semantic Scholar. (2012, March 5). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 2-(CHLOROSULFONYL)BENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 1156254-63-5|Methyl 2-(chlorosulfonyl)-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 13. 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its inherent reactivity, stemming from the electrophilic sulfonyl chloride moiety, is crucial for its synthetic utility. However, this reactivity also presents significant challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the factors influencing the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, its primary degradation pathways, and detailed recommendations for its optimal storage and handling to ensure its quality and integrity over time.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₄S |

| Molecular Weight | 252.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

Note: Physical properties can vary slightly depending on the purity of the substance.

Core Stability Considerations and Degradation Pathways

The stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is primarily dictated by the reactivity of the sulfonyl chloride functional group. Two main degradation pathways are of concern: hydrolysis and thermal decomposition. The presence of a fluorine atom and a methyl ester group on the benzene ring modifies the electron density of the aromatic system, thereby influencing the reactivity of the sulfonyl chloride.

Hydrolytic Instability

The most significant factor affecting the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is its susceptibility to hydrolysis. The sulfonyl chloride group reacts readily with water to form the corresponding sulfonic acid and hydrochloric acid[1]. This reaction is typically irreversible and leads to a complete loss of the desired reactivity for subsequent synthetic steps.

Mechanism of Hydrolysis:

The hydrolysis of arylsulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. The reaction can be catalyzed by both acid and base. The presence of the electron-withdrawing fluorine atom and methyl ester group on the aromatic ring is expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

Figure 1: Primary degradation pathway of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate via hydrolysis.

The low solubility of some arylsulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in good yield[2]. However, for long-term storage, even atmospheric moisture is sufficient to cause significant degradation.

Thermal Decomposition

Potential Thermal Decomposition Pathway:

Figure 2: A potential thermal degradation pathway for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

It is crucial to avoid storing this compound at elevated temperatures to prevent the loss of material and the generation of potentially hazardous byproducts like SO₂ gas.

Recommended Storage Conditions

To maintain the integrity and purity of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, strict adherence to appropriate storage conditions is paramount.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Recommended at 2-8 °C for long-term storage. | Minimizes the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Keep container tightly closed and in a dry place. | Protects from moisture ingress. |

| Light | Store in a light-resistant container. | While not explicitly documented as light-sensitive, protection from light is a good general practice for reactive intermediates. |

| Incompatible Materials | Store away from water, strong oxidizing agents, strong bases, and alcohols. | Prevents violent reactions and degradation. Sulfonyl chlorides can react exothermically with these substances. |

| Ventilation | Store in a well-ventilated area. | In case of accidental release, good ventilation helps to disperse potentially harmful vapors or decomposition products. |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, a combination of long-term and accelerated stability studies, including forced degradation, is recommended.

Analytical Methodology

A stability-indicating analytical method is essential to accurately quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways[4][5][6][7].

Workflow for Forced Degradation Study:

Figure 3: A typical workflow for conducting a forced degradation study.

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in a suitable inert solvent (e.g., acetonitrile).

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80 °C for 48 hours in a calibrated oven.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

-

Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

-

Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Use a photodiode array (PDA) detector to check for peak purity. Identify major degradation products using LC-MS.

Long-Term and Accelerated Stability Study Protocol

Long-term and accelerated stability studies provide data on the shelf-life and the impact of short-term excursions from the recommended storage conditions[8][9][10].

Storage Conditions (as per ICH guidelines):

-

Long-Term: 5 °C ± 3 °C

-

Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

Protocol:

-

Packaging: Package the samples in containers that simulate the proposed commercial packaging.

-

Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of degradation products.

-

Data Evaluation: Evaluate the data for any significant changes in the quality of the substance over time.

Handling and Safety Precautions

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Spill Response: In case of a spill, avoid direct contact. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The stability of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is critically dependent on the exclusion of moisture and storage at low temperatures. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, with thermal decomposition being a concern at elevated temperatures. By implementing the recommended storage and handling procedures, and by conducting thorough stability studies, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, leading to more reliable and reproducible synthetic outcomes.

References

-

Eureka. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

-

ICH. (2009). Q1E Evaluation for Stability Data. European Medicines Agency. Retrieved from [Link]

-

Rennison, T., et al. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 17(8), 1053-1060. Retrieved from [Link]

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Retrieved from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

- Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-55.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(2), 1-14.

-

Rago, B., et al. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(7), 24-29. Retrieved from [Link]

-

Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

-

European Medicines Agency. (2018). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Rogachev, V. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from [Link]

-

TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

-

ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[(Chlorosulfonyl)methyl]-5-fluorobenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

-

ACS Publications. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

-

ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

-

RSC Publishing. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Retrieved from [Link]

-

PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

-

eScholarship.org. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal decomposition of some allyl methoxyarenesulphinates. Retrieved from [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

Coriolis Pharma. (2023). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

-

ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

ACS Publications. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Retrieved from [Link]

-

PubMed Central. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

-

ResearchGate. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. Retrieved from [Link]

-

MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Retrieved from [Link]

-

ArODES. (2022). Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. Retrieved from [Link]

- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]

-

YouTube. (2022). Hard and Soft nucleophiles. Retrieved from [Link]

-

PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

ACS Publications. (2017). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

PubMed. (n.d.). Hard and Soft Acids and Bases. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2018). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Retrieved from [Link]

-

PubMed Central. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

Sources

- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. scispace.com [scispace.com]

- 7. ijrpp.com [ijrpp.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. www3.paho.org [www3.paho.org]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Scale-Up Synthesis Considerations for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate: An Application Guide

Introduction

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a key intermediate in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a diverse array of sulfonamide-containing compounds. The presence of the fluoro and methyl ester functionalities allows for fine-tuning of physicochemical properties and subsequent chemical modifications, making it a valuable reagent in the synthesis of targeted therapeutics. Transitioning the synthesis of its derivatives from the laboratory bench to a larger scale, however, presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and analytical controls. This guide provides a comprehensive overview of the critical aspects of utilizing Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in scale-up synthesis, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

Key Physicochemical and Safety Data

A thorough understanding of the reagent's properties is paramount for safe and successful scale-up.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₄S | [1] |

| Molecular Weight | 252.65 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 71-75 °C | [2] |

| Hazards | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. Reacts violently with water. | [1][3] |

Safety Precautions: Handling Methyl 4-(chlorosulfonyl)-2-fluorobenzoate requires stringent safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Due to its reactivity with water, all glassware and reagents must be scrupulously dried to prevent hydrolysis of the sulfonyl chloride group, which would lead to the formation of the corresponding sulfonic acid and hydrochloric acid.[3][5]

Core Principles for Scale-Up Synthesis

Scaling up reactions involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate necessitates a shift in focus from simply achieving the desired transformation to ensuring process safety, reproducibility, and efficiency. The following principles are critical:

-

Thermal Management: The reaction of sulfonyl chlorides with amines is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, potentially causing side reactions, degradation of products, and in worst-case scenarios, a runaway reaction. Therefore, precise temperature control is crucial.

-

Mixing and Mass Transfer: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots." Inadequate agitation can lead to a buildup of unreacted reagents, which, upon mixing, can cause a sudden and violent exotherm.

-

Controlled Addition: The rate of addition of the amine or the sulfonyl chloride solution should be carefully controlled to manage the reaction exotherm. A slow, continuous addition allows the cooling system to effectively remove the heat generated.

-

Quenching and Work-up: The quenching of the reaction (destruction of any remaining reactive species) is a critical safety step. On a large scale, quenching must be performed cautiously to control the exotherm and any gas evolution.

-

Crystallization and Purification: The isolation and purification of the final sulfonamide product are key to achieving the desired quality. The choice of solvent, cooling profile, and agitation can significantly impact crystal form, particle size, and purity.[6]

Application Protocol 1: Scale-Up Synthesis of Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate

This protocol details the synthesis of a model sulfonamide on a gram scale, illustrating the practical application of the scale-up principles discussed.

Experimental Workflow

Caption: Workflow for the synthesis of Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Methyl 4-(chlorosulfonyl)-2-fluorobenzoate | 25.3 g (0.1 mol) | Starting material |

| Propylamine | 6.5 g (0.11 mol) | Nucleophile |

| Triethylamine (TEA) | 12.1 g (0.12 mol) | HCl scavenger |

| Dichloromethane (DCM), anhydrous | 250 mL | Solvent |

| 1 M Hydrochloric acid (HCl) | 100 mL | Work-up |

| Saturated sodium bicarbonate (NaHCO₃) solution | 100 mL | Work-up |

| Brine | 100 mL | Work-up |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Drying agent |

| 1 L Jacketed glass reactor with overhead stirrer | - | Reaction vessel |

| Addition funnel | 250 mL | Controlled addition |

| Temperature probe and controller | - | Temperature monitoring and control |

| Recirculating chiller | - | Cooling |

Step-by-Step Procedure

-

Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, addition funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is dry.

-

Reagent Preparation: In the reactor, dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (25.3 g, 0.1 mol) in anhydrous DCM (150 mL). In a separate dry flask, prepare a solution of propylamine (6.5 g, 0.11 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous DCM (100 mL) and charge it to the addition funnel.

-

Reaction Initiation: Start the overhead stirrer and begin circulating the coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

-

Controlled Addition: Once the temperature is stable, begin the dropwise addition of the amine solution from the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. The addition rate should be adjusted to control the exotherm.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add cold water (100 mL) to the reactor to quench any unreacted sulfonyl chloride and dissolve the triethylamine hydrochloride salt. The quenching process is exothermic and may cause some gas evolution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 2-fluoro-4-(N-propylsulfamoyl)benzoate.

Application Protocol 2: Synthesis of a Sulfonyl Fluoride Derivative

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate can also serve as a precursor to the corresponding sulfonyl fluoride, a valuable functional group in "click chemistry" and for the synthesis of biologically active compounds.[7]

Reaction Mechanism

Caption: Halogen exchange (Halex) reaction for the synthesis of a sulfonyl fluoride.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Methyl 4-(chlorosulfonyl)-2-fluorobenzoate | 25.3 g (0.1 mol) | Starting material |

| Potassium Fluoride (KF), spray-dried | 11.6 g (0.2 mol) | Fluorinating agent |

| Acetonitrile (MeCN), anhydrous | 250 mL | Solvent |

| Phase-transfer catalyst (e.g., 18-crown-6) | (optional, catalytic amount) | To enhance KF solubility |

| 1 L Round-bottom flask with reflux condenser | - | Reaction vessel |

| Magnetic stirrer and heating mantle | - | Agitation and heating |

Step-by-Step Procedure

-

Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add spray-dried potassium fluoride (11.6 g, 0.2 mol) and anhydrous acetonitrile (250 mL).

-

Reaction Initiation: Add Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (25.3 g, 0.1 mol) to the stirred suspension. If desired, a catalytic amount of a phase-transfer catalyst can be added.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by HPLC or ¹⁹F NMR spectroscopy, observing the disappearance of the starting material and the appearance of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride byproduct and any excess potassium fluoride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield Methyl 2-fluoro-4-(fluorosulfonyl)benzoate.

Analytical In-Process Controls

Robust analytical methods are essential for monitoring reaction progress, identifying potential impurities, and ensuring the quality of the final product.

| Analytical Technique | Application | Key Parameters to Monitor |

| HPLC | Monitoring reaction progress, purity assessment of final product | Disappearance of starting material, appearance of product, detection of byproducts |

| TLC | Rapid, qualitative reaction monitoring | Spot-to-spot comparison of reaction mixture with starting material and product standards |

| ¹H and ¹⁹F NMR | Structural confirmation, quantitative analysis (qNMR) | Chemical shifts and integration of characteristic peaks for starting material, product, and internal standard |

| LC-MS/MS | Impurity profiling and identification | Detection and structural elucidation of low-level impurities and degradation products |

| Heat Flow Calorimetry | Process safety assessment | Measurement of reaction enthalpy (ΔHrxn) to ensure adequate cooling capacity on scale-up |

Troubleshooting and Causality

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Yield | - Incomplete reaction- Hydrolysis of the sulfonyl chloride- Product loss during work-up | - Extend reaction time or increase temperature slightly.- Ensure all reagents and solvents are anhydrous.- Optimize extraction and crystallization procedures. |

| Formation of Byproducts | - Overheating leading to side reactions- Reaction of the amine with the methyl ester (amidation) | - Improve temperature control during addition.- Use milder reaction conditions (lower temperature, less reactive base). |

| Poor Crystallization | - Incorrect solvent system- Rapid cooling | - Screen different solvent/anti-solvent combinations.- Implement a controlled cooling profile.[8] |

| Runaway Reaction | - Poor heat dissipation- Uncontrolled addition of reagents | - Ensure adequate cooling capacity.- Slow down the addition rate and monitor the internal temperature closely. |

Conclusion

The scale-up of syntheses involving Methyl 4-(chlorosulfonyl)-2-fluorobenzoate requires a meticulous and systematic approach. By understanding the inherent reactivity and hazards of the starting material, implementing robust process controls for thermal management and mixing, and utilizing appropriate in-process analytical techniques, researchers and drug development professionals can safely and efficiently produce sulfonamide and sulfonyl fluoride derivatives on a larger scale. The protocols and considerations outlined in this guide provide a solid foundation for developing safe, reliable, and scalable synthetic processes, ultimately accelerating the path from discovery to clinical application.

References

-

PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from.... Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

NIH. (n.d.). Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. Retrieved from [Link]

-

NIH. (2011). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

-

MDPI. (2019). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

European Union. (2002). Commission Decision 2002/657/EC. Retrieved from [Link]

-

ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

-

NIH. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Retrieved from [Link]

-

NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

-

YouTube. (2022). Hard and Soft nucleophiles. Retrieved from [Link]

-

OECD. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]

-

PubMed. (2020). Gram-Scale Synthesis of 3-Sulfonyl Flavanones. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts. Retrieved from [Link]

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Retrieved from [Link]

-

NIH. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. Retrieved from [Link]

-

Reddit. (n.d.). Removing thionyl chloride. Retrieved from [Link]

-

IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

-

ResearchGate. (2016). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

-

NIH. (n.d.). Methyl 4-chlorobenzenesulfonate. Retrieved from [Link]

Sources

- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nj.gov [nj.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

Troubleshooting & Optimization

common side reactions with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the technical support guide for Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Introduction to Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is a versatile bifunctional reagent widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its utility stems from the presence of two key reactive sites: a highly reactive sulfonyl chloride group and a methyl ester. The fluorine atom ortho to the ester provides unique electronic properties and can influence the reactivity of the aromatic ring.

However, the high reactivity of the sulfonyl chloride moiety also makes the compound susceptible to several side reactions, which can lead to reduced yields, impure products, and experimental inconsistencies. Understanding and mitigating these side reactions is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the use of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

Q1: My reaction yield is consistently low when synthesizing a sulfonamide. What are the likely causes?

A1: Low yields in sulfonamide synthesis are often due to one or more of the following:

-

Hydrolysis of the sulfonyl chloride: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is highly sensitive to moisture. Any water present in your reaction solvent, reagents, or glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]

-

Sub-optimal reaction conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the amine or may promote side reactions.

-

Competing side reactions: Depending on your amine substrate, other side reactions such as reaction at the ester group may occur.

-

Purity of starting materials: Ensure your amine and Methyl 4-(chlorosulfonyl)-2-fluorobenzoate are of high purity.

Q2: I am observing an unexpected solid crashing out of my reaction mixture. What could it be?

A2: An unexpected precipitate could be the hydrochloride salt of your amine if you are not using a sufficient excess of a non-nucleophilic base to scavenge the HCl generated during the reaction.[3][4] It could also be the hydrolyzed sulfonic acid byproduct, which may have limited solubility in your reaction solvent.

Q3: Can I store a solution of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF)?

A3: It is strongly recommended to use freshly prepared solutions of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. While it is relatively stable in anhydrous aprotic solvents like DCM for short periods, prolonged storage can lead to decomposition, especially if trace moisture is present. THF is not recommended for storage as it is more likely to contain peroxides and water, which can degrade the sulfonyl chloride.

Q4: What is the role of the base in sulfonamide formation, and which one should I choose?

A4: The base plays two crucial roles: it deprotonates the amine to increase its nucleophilicity and neutralizes the HCl byproduct of the reaction.[4] For simple, unhindered primary and secondary amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines or to avoid potential side reactions with the base itself, an inorganic base like potassium carbonate or a non-nucleophilic organic base like pyridine can be used.[5]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of the most common side reactions encountered with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and step-by-step guidance on how to troubleshoot and prevent them.

Issue: Hydrolysis of the Sulfonyl Chloride

Mechanism: The sulfonyl chloride group is highly electrophilic and readily reacts with water in a nucleophilic substitution reaction to form the corresponding sulfonic acid. This byproduct is unreactive towards the desired amine nucleophile, leading to a direct loss of yield. The reaction is typically bimolecular, involving the attack of a water molecule on the sulfur atom.[6]

Symptoms:

-

Low yield of the desired sulfonamide.

-

Presence of a highly polar, water-soluble byproduct in the reaction mixture, often visible on TLC as a baseline spot.

-

Acidic reaction mixture (due to the formation of sulfonic acid and HCl).

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

-

Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

-

Handle all reagents, especially the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, under an inert atmosphere (nitrogen or argon).

-

-

Reagent Purity Check:

-

Use a fresh bottle of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate or one that has been properly stored in a desiccator.

-

Ensure the amine and base are free of water.

-

-

Reaction Setup:

-

Assemble the reaction under a positive pressure of inert gas.

-

Add reagents via syringe through a rubber septum.

-

Issue: Competing Nucleophilic Attack at the Ester Carbonyl

Mechanism: While the sulfonyl chloride is the more reactive electrophilic site, strong nucleophiles or hindered amines under certain conditions can attack the ester carbonyl group. This leads to the formation of an amide byproduct and the release of methanol. This is more likely to occur with highly nucleophilic amines or at elevated temperatures.

Symptoms:

-

Formation of an amide byproduct, which may be difficult to separate from the desired sulfonamide.

-

Reduced yield of the sulfonamide.

-

Detection of methanol in the reaction headspace by GC-MS.

Troubleshooting Protocol:

-

Temperature Control:

-

Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the more kinetically controlled reaction at the sulfonyl chloride.

-

-

Choice of Base:

-

Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize its potential reaction with the ester.

-

-

Order of Addition:

-

Add the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate solution slowly to a solution of the amine and the base. This maintains a low concentration of the sulfonyl chloride, disfavoring side reactions.

-

Issue: Formation of Bis-Sulfonamide with Primary Amines

Mechanism: With primary amines (R-NH₂), after the initial formation of the monosulfonamide (R-NH-SO₂-Ar), the remaining N-H proton is acidic and can be deprotonated by the base. The resulting anion can then react with another molecule of the sulfonyl chloride to form a bis-sulfonamide (R-N(SO₂-Ar)₂).

Symptoms:

-

Formation of a higher molecular weight byproduct.

-

Complex product mixture, especially if more than one equivalent of the sulfonyl chloride is used.

Troubleshooting Protocol:

-

Stoichiometry Control:

-

Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the Methyl 4-(chlorosulfonyl)-2-fluorobenzoate.

-

-

Slow Addition:

-

Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.

-

-

Base Selection:

-

Use a base that is just strong enough to facilitate the initial reaction but not so strong that it readily deprotonates the resulting sulfonamide. Pyridine is often a good choice in these cases.

-

Issue: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Mechanism: While less common under standard sulfonamide formation conditions, the fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially with potent nucleophiles or under harsh reaction conditions (e.g., high temperatures). The electron-withdrawing sulfonyl chloride and ester groups activate the ring towards such an attack.

Symptoms:

-

Formation of a byproduct where the fluorine atom has been displaced by the nucleophile (e.g., the amine).

-

Difficult to purify product mixture.

Troubleshooting Protocol:

-

Milder Reaction Conditions:

-

Avoid high reaction temperatures.

-

Use the mildest effective base.

-

-

Protecting Groups:

-

If the nucleophile is particularly reactive, consider using a protecting group strategy if feasible.

-

Visualized Reaction and Troubleshooting Workflows

Desired Reaction Pathway

Caption: Desired sulfonamide synthesis pathway.

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

Quantitative Data Summary

| Side Reaction | Key Indicator | Mitigation Strategy | Expected Outcome |

| Sulfonyl Chloride Hydrolysis | Presence of sulfonic acid byproduct | Strict anhydrous conditions | Increased yield, cleaner reaction profile |

| Ester Aminolysis | Formation of amide byproduct | Lower reaction temperature, non-nucleophilic base | Minimized amide formation |

| Bis-Sulfonamide Formation | Higher MW byproduct with primary amines | Use of excess amine, slow addition | Selective formation of monosulfonamide |

| SNAr of Fluorine | Fluorine-displaced byproduct | Milder reaction conditions | Preservation of the fluoro-substituent |

Validated Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides using Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. It should be adapted based on the specific properties of the amine substrate.

Materials:

-

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine (distilled and stored over KOH)

-

Nitrogen or Argon gas

-

Oven-dried glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq.) and the base (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq.) in a separate flask in anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

-

PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]

-

Pharmaffiliates. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 26, 2026, from [Link]

-

King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620–6626. [Link]

-

Katritzky, A. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4153-4155. [Link]

-

Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1312. [Link]

-

Ghosh, P. B., & Whitehouse, M. W. (1968). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Biochemical Journal, 108(1), 155–156. [Link]

-

Imron, M. A., & Das, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130669. [Link]

-

King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(11), 2038-2047. [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

-

ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersrj.com [frontiersrj.com]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during its use, particularly focusing on the issue of low conversion rates in sulfonamide and sulfonate ester formation reactions. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low conversion of my starting amine/alcohol when reacting with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. What are the most likely causes?

Low conversion is a frequent challenge in sulfonylation reactions. The primary culprits often revolve around the stability of the sulfonyl chloride, the reaction conditions, and the nature of the nucleophile.

A1: Initial Diagnostic Checklist

Before delving into more complex troubleshooting, ensure the fundamentals of your reaction setup are sound.

| Parameter | Recommendation | Rationale |

| Moisture Control | All glassware must be oven- or flame-dried. Solvents should be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). | Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is highly susceptible to hydrolysis. Trace amounts of water will convert it to the unreactive sulfonic acid, Methyl 2-fluoro-4-(sulfo)benzoate, which is a common cause of low yield.[1] |

| Reagent Quality | Use fresh, high-purity Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. If the reagent is old or has been improperly stored, it may have already hydrolyzed. | The purity of starting materials is paramount. Impurities can inhibit the reaction or lead to unwanted side products. |

| Base Selection | A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is recommended. | The base is critical for scavenging the HCl generated during the reaction. Using a nucleophilic base can lead to competitive reactions with the sulfonyl chloride.[1] |

| Reaction Temperature | Reactions are typically started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | The initial low temperature helps to control the exothermic reaction and minimize side reactions.[2] |

Q2: I've confirmed my reaction is anhydrous and my reagents are pure, but the conversion is still low. How does the ortho-fluoro substituent in Methyl 4-(chlorosulfonyl)-2-fluorobenzoate affect its reactivity?

The presence of the fluorine atom at the ortho position to the chlorosulfonyl group has significant electronic and steric implications that can influence the reaction outcome.

A2: Understanding the Ortho-Fluoro Effect

The fluorine atom is highly electronegative and can exert a strong electron-withdrawing inductive effect (-I effect). This can have opposing consequences:

-

Increased Electrophilicity: The -I effect of the fluorine can make the sulfur atom of the chlorosulfonyl group more electron-deficient and thus more susceptible to nucleophilic attack.

-

Steric Hindrance: The fluorine atom, although relatively small for a halogen, can sterically hinder the approach of the nucleophile to the sulfonyl group. This is particularly relevant for bulky nucleophiles.

Additionally, the ortho-fluoro substituent can influence the conformation of the molecule, potentially affecting the accessibility of the reaction center.[3]

Troubleshooting Workflow for Low Conversion

If you are facing low conversion rates, follow this systematic troubleshooting workflow:

Caption: A systematic workflow for troubleshooting low conversion rates.

Q3: What are the recommended starting conditions for a reaction with Methyl 4-(chlorosulfonyl)-2-fluorobenzoate and a primary or secondary amine?

A well-defined starting protocol is essential for reproducibility and successful outcomes.

A3: General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

-

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Oven-dried glassware

Experimental Protocol:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), dissolve the amine (1.0 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add triethylamine (1.2-1.5 eq.) to the stirred solution of the amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-2-fluorobenzoate (1.1 eq.) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

| Reagent | Equivalents | Role |

| Amine | 1.0 | Nucleophile |

| Methyl 4-(chlorosulfonyl)-2-fluorobenzoate | 1.1 | Electrophile |

| Triethylamine | 1.2 - 1.5 | HCl Scavenger |

Q4: I am seeing multiple spots on my TLC plate. What are the possible side reactions?

The formation of byproducts is a common issue that can significantly lower the yield of your desired product.

A4: Common Side Reactions and Their Mitigation

-

Hydrolysis of the Sulfonyl Chloride: As mentioned, this is the most common side reaction. The resulting sulfonic acid can complicate purification.

-

Mitigation: Strict adherence to anhydrous conditions is crucial.

-

-

Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures.

-

Mitigation: Use a slight excess of the amine (1.1-1.2 eq.) or add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.

-

-

Intramolecular Cyclization: While less common, the ortho-fluoro and the ester group could potentially participate in intramolecular reactions under certain conditions, especially with more complex nucleophiles.

-

Mitigation: Maintain low reaction temperatures and carefully select your base to avoid conditions that might promote cyclization.

-

-

Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For example, in the presence of a base, alcohols will form sulfonate esters.

-

Mitigation: Use aprotic, non-nucleophilic solvents such as DCM, THF, acetonitrile, or toluene.

-

Caption: Potential reaction pathways leading to desired and side products.

Q5: How can I effectively monitor the progress of my reaction?

Accurate reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

A5: Analytical Techniques for Reaction Monitoring

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the spots.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred method. It allows for the detection of starting materials, the desired product, and any side products, confirming their molecular weights.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for quantitative analysis of the reaction mixture over time to determine reaction kinetics and conversion rates.[5]

-